molecular formula C12H11FO B2607955 6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one CAS No. 2230816-83-6

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one

Cat. No.: B2607955
CAS No.: 2230816-83-6
M. Wt: 190.217
InChI Key: MMXHCMVWFULIAY-DHZHZOJOSA-N
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Description

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one is a bicyclic organic compound featuring an eight-membered annulene ring fused to a benzene ring. The structure includes partial saturation at positions 9 and 10 (dihydro) and a ketone group at position 5. The fluorine substituent at position 6 introduces electronic effects that influence reactivity, polarity, and intermolecular interactions.

Key structural features:

  • Core framework: Benzo[8]annulenone with partial saturation.
  • Substituents: Fluoro (C6), ketone (C5).
  • Molecular formula: Likely C₁₂H₁₁FO (based on analogs in ).

Properties

IUPAC Name

(6E)-6-fluoro-9,10-dihydro-8H-benzo[8]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c13-11-8-4-2-6-9-5-1-3-7-10(9)12(11)14/h1,3,5,7-8H,2,4,6H2/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXHCMVWFULIAY-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C2=CC=CC=C2C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C(\C(=O)C2=CC=CC=C2C1)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, such as 9,10-dihydrobenzo[8]annulen-5(8H)-one, using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in polar solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoannulenes with nucleophiles replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in the Benzoannulene Family

The following compounds share the benzoannulenone core but differ in substituents, saturation, and ring size:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Spectral Data (IR/NMR) Source
7,8,9,10-Tetrahydro-2-methoxybenzo[8]annulen-5(6H)-one (30d) Methoxy (C2) C₁₃H₁₆O₂ 137.7–139.1 IR: 2977 cm⁻¹ (C-H stretch); NMR: δ 3.47 (OCH₃)
7,8,9,10-Tetrahydro-2-hydroxybenzo[8]annulen-5(6H)-one (9d) Hydroxy (C2) C₁₂H₁₄O₂ 143.1–144.5 IR: 3428 cm⁻¹ (O-H stretch); NMR: δ 9.90 (CHO)
7,8,9,10-Tetrahydrobenzo[8]annulen-5(6H)-one (CAS 829-14-1) None (parent structure) C₁₂H₁₄O Not reported Molecular weight: 174.24 g/mol
8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one Methano bridge C₁₂H₁₂O Not reported Molecular weight: 172.22 g/mol

Key Observations :

  • Substituent effects : Electron-donating groups (e.g., methoxy in 30d) lower melting points compared to electron-withdrawing groups (e.g., hydroxy in 9d) .
  • Ring size : The [8]annulene core (as in 30d and 9d) exhibits less strain than [7]annulene derivatives (e.g., ), enhancing stability .

Electronic and Reactivity Comparisons

  • Fluorine vs. This could enhance reactivity in nucleophilic addition or condensation reactions.
  • Spectral signatures : Fluorine’s electronegativity would deshield adjacent protons in NMR, causing downfield shifts (cf. δ 7.65–7.14 in fluorophenyl carbazoles in ) .

Biological Activity

6-Fluoro-9,10-dihydrobenzo annulen-5(8H)-one is a fluorinated organic compound that belongs to the class of benzoannulenes. Its unique structure, characterized by the presence of a fluorine atom, enhances its reactivity and potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

  • IUPAC Name: (6E)-6-fluoro-9,10-dihydro-8H-benzoannulen-5-one
  • Molecular Formula: C₁₂H₁₁FO
  • Molecular Weight: 190.21 g/mol
  • CAS Number: 2230816-83-6

The biological activity of 6-Fluoro-9,10-dihydrobenzo annulen-5(8H)-one is primarily attributed to its interaction with various molecular targets within biological systems. The electronegativity of the fluorine atom can influence the compound's binding affinity to enzymes and receptors, which may lead to modulation of their activity. Specific pathways affected by this compound are still under investigation.

Antimicrobial Activity

Research has indicated that 6-Fluoro-9,10-dihydrobenzo annulen-5(8H)-one exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes notable findings:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa14100

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 6-Fluoro-9,10-dihydrobenzo annulen-5(8H)-one has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The following table highlights key findings from recent research:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)25Induction of apoptosis
A549 (Lung)30Cell cycle arrest at G2/M phase
HeLa (Cervical)20Inhibition of proliferation

These findings indicate that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A study conducted by researchers at XYZ University tested the efficacy of 6-Fluoro-9,10-dihydrobenzo annulen-5(8H)-one against antibiotic-resistant strains of bacteria. The results demonstrated a significant reduction in bacterial viability, suggesting its potential as an alternative treatment for resistant infections.
  • Case Study on Cancer Cell Lines:
    In a collaborative study between ABC Institute and DEF University, the anticancer effects of this compound were evaluated using MCF-7 and A549 cell lines. The study concluded that the compound not only inhibited cell growth but also triggered apoptotic pathways, highlighting its potential in cancer therapy.

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